molecular formula C11H15N3O2 B1608971 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid CAS No. 889957-87-3

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Cat. No.: B1608971
CAS No.: 889957-87-3
M. Wt: 221.26 g/mol
InChI Key: WSNTXKJWPIIOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and a 3-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 3-methylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylpiperazin-1-yl)pyridine-4-carboxylic Acid
  • 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
  • 2-(3-methylpiperazin-1-yl)pyrimidine-3-carboxylic Acid

Uniqueness

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpiperazine moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-7-14(6-5-12-8)10-9(11(15)16)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNTXKJWPIIOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378096
Record name 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889957-87-3
Record name 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.